tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the pyrrolidine moiety .
Industrial Production Methods: Industrial production of this compound may involve scalable reactions such as the Reformatsky-type reaction, which is known for its safety and scalability . This method ensures the efficient production of the compound in larger quantities suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds . Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. It may serve as a building block for the synthesis of bioactive molecules that can interact with proteins, enzymes, and other cellular components.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways involved in diseases.
Industry: In industry, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound features a pyridine ring instead of a pyrrolidine ring.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound includes a phenyl ring with a hydroxymethyl group.
Uniqueness: tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a pyrrolidine moiety and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-5-11(6-9-16)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBKCERYOZOMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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